1,3-Bis(carboxyphenoxy)propane
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Overview
Description
1,3-Bis(carboxyphenoxy)propane: is an organic compound with the molecular formula C17H16O6. It is a significant building block for polyanhydrides, a class of bioerodible polymers with applications in drug delivery systems . The compound is known for its ability to form biodegradable carriers, making it valuable in medical and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis(carboxyphenoxy)propane can be synthesized through a reaction involving 1,3-dibromopropane and 4-hydroxybenzoic acid. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the formation of the ether linkage between the two aromatic rings and the propane chain .
Industrial Production Methods: In industrial settings, the production of this compound involves the melt-condensation of 1,3-dibromopropane with 4-hydroxybenzoic acid. This method ensures high yields and purity of the final product, which is crucial for its application in drug delivery systems .
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(carboxyphenoxy)propane primarily undergoes esterification and polymerization reactions. It can react with diacid chlorides to form polyanhydrides, which are used in biodegradable polymer applications.
Common Reagents and Conditions:
Esterification: The compound reacts with alcohols in the presence of acid catalysts to form esters.
Polymerization: It reacts with diacid chlorides under specific conditions to form polyanhydrides.
Major Products Formed:
Scientific Research Applications
1,3-Bis(carboxyphenoxy)propane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Bis(carboxyphenoxy)propane involves its ability to form polyanhydrides through polymerization. These polyanhydrides degrade via surface erosion, releasing the encapsulated drug in a controlled manner. The molecular targets and pathways involved include the hydrolysis of anhydride bonds, leading to the gradual breakdown of the polymer matrix .
Comparison with Similar Compounds
- 1,3-Bis(4-carboxyphenoxy)propane
- Poly(1,3-bis(carboxyphenoxy)propane-co-sebacic anhydride)
Comparison: this compound is unique due to its specific structure, which allows for the formation of polyanhydrides with desirable degradation rates and mechanical properties. Compared to similar compounds, it offers a balance between hydrophobicity and biodegradability, making it suitable for various biomedical applications .
Properties
Molecular Formula |
C17H16O6 |
---|---|
Molecular Weight |
316.30 g/mol |
IUPAC Name |
2-[3-(2-carboxyphenoxy)propoxy]benzoic acid |
InChI |
InChI=1S/C17H16O6/c18-16(19)12-6-1-3-8-14(12)22-10-5-11-23-15-9-4-2-7-13(15)17(20)21/h1-4,6-9H,5,10-11H2,(H,18,19)(H,20,21) |
InChI Key |
WXMFWWZIJLIMLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCCCOC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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